Galangin-5-methylether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dihydroxy-5-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRJANCOJOKOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146603 | |
| Record name | Galangin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104594-69-6 | |
| Record name | Galangin-5-methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galangin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Plant and Natural Sources of Isolation
Occurrence in Dasymaschalon acuminatum (Annonaceae)
Galangin-5-methylether has been isolated from the leaves of Dasymaschalon acuminatum, a plant species belonging to the Annonaceae family. acgpubs.orgresearchgate.net A phytochemical investigation of this previously unexamined plant species led to the isolation of four known flavonoids, including this compound (also identified as 3,7-dihydroxy-5-methoxyflavone). acgpubs.org The isolation process involved chromatographic techniques to purify the extracts from the plant's leaves. acgpubs.org The structure of the isolated compound was confirmed through extensive NMR spectroscopic analysis. acgpubs.orgresearchgate.net
Identification in Coriandrum sativum
The presence of this compound has been confirmed in Coriandrum sativum, commonly known as coriander. nih.govresearchgate.netscribd.com In a study aimed at identifying bioactive compounds in coriander, a flavonoid-rich fraction was analyzed. nih.govresearchgate.net This analysis, conducted using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS), identified seventeen different flavonoids in the negative ionization mode, one of which was this compound. nih.govresearchgate.net This finding highlights coriander as a valuable source of a diverse range of therapeutic flavonoids. nih.govresearchgate.net
Presence in Propolis Extracts
Propolis, a resinous mixture produced by honeybees from plant materials, is another significant natural source of this compound. mdpi.comoup.comnih.govnih.govresearchgate.net The chemical composition of propolis is complex and varies depending on the geographical location and the plants visited by the bees. nih.govresearchgate.net this compound has been identified in propolis samples from various regions, including Egypt and Northern India. oup.comresearchgate.net For instance, an analysis of brown propolis extract tentatively identified this compound among other flavonoids. mdpi.com Similarly, a study on an Egyptian propolis sample resulted in the isolation of eleven phenolic compounds, including this compound, for the first time from that specific regional source. researchgate.net
| Natural Source | Part Used | Compound Identified |
| Dasymaschalon acuminatum | Leaves | This compound acgpubs.orgresearchgate.net |
| Coriandrum sativum | Not specified | This compound nih.govresearchgate.net |
| Propolis | Resin | This compound mdpi.comoup.comnih.gov |
Advanced Analytical Techniques for Identification and Characterization in Complex Matrices
The identification of this compound in complex natural mixtures requires sophisticated analytical methods capable of separating and identifying individual components with high sensitivity and accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the characterization of flavonoids like this compound. In a study on Coriandrum sativum, flavonoids were characterized using LC-ESI-MS/MS in negative ionization mode. nih.govresearchgate.net This method allows for the separation of compounds in a liquid chromatograph followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. This approach successfully identified this compound among sixteen other flavonoids in the plant extract. nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QToF-MS)
For even more detailed and rapid analysis, Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QToF-MS) is employed. This advanced technique was used to analyze the chemical composition of propolis extracts. oup.comnih.gov One study utilized this method to identify 57 different compounds in propolis extracts from Northern India, including the characterization of this compound. oup.com The UHPLC system provides superior separation efficiency, while the DAD allows for the detection of compounds based on their UV absorbance. The QToF-MS offers high-resolution mass data and fragmentation patterns, enabling the precise identification of compounds in a complex matrix. oup.commdpi.com For example, in the analysis of propolis, this compound was identified with a specific mass-to-charge ratio ([M+H]+ at m/z 285.0749) and characteristic fragment ions. oup.com
| Analytical Technique | Matrix | Key Findings for this compound |
| LC-ESI-MS/MS | Coriandrum sativum | Identified as one of seventeen flavonoids in a bioactive fraction. nih.govresearchgate.net |
| UHPLC-DAD-QToF-MS | Propolis Extracts | Characterized among 57 compounds; identified with accurate mass and fragmentation data. oup.comnih.gov |
Chemical Synthesis and Strategic Derivatization
Synthetic Approaches to Galangin-5-methylether Derivatives
The chemical modification of the galangin (B1674397) scaffold, including its 5-methyl ether, involves various synthetic strategies to introduce new functional groups and alter its physicochemical properties. These modifications can range from simple alkylations to more complex substitutions.
One significant approach involves the synthesis of galangin 3-benzyl-5-methylether derivatives . These compounds were developed to enhance the adiponectin synthesis-promoting activity of the parent compound, galangin. researchgate.netnih.govdongguk.edu The synthesis targets the hydroxyl groups at different positions on the flavonoid core. For instance, in a study aimed at optimizing receptor activity, novel derivatives were created by introducing a benzyl (B1604629) group at the 3-position and modifying the 7-position, leading to compounds like galangin 3-benzyl-5,7-dimethylether. researchgate.netnih.gov
Another synthetic avenue explores the creation of various alkyl ether derivatives of galangin. In research focused on adenosine (B11128) receptors, a series of alkyl ethers of galangin were synthesized and evaluated. nih.gov This included the creation of triethyl and tripropyl ether derivatives to probe the structure-activity relationship and improve binding affinity and selectivity for specific receptor subtypes. nih.gov
Biotransformation using microorganisms presents an alternative to purely chemical synthesis. Fungal strains such as Mucor hiemalis have been successfully used to transform galangin and its derivatives. mdpi.com This method can produce specific metabolites, such as glucosylated derivatives, through highly regio- and stereo-selective reactions that can be challenging to achieve with conventional chemical methods. mdpi.com For example, the microbial transformation of 3-O-methylgalangin yielded 3-O-methylgalangin-7-O-β-D-glucopyranoside, demonstrating that glucosylation can occur at the 7-position while other positions remain unchanged. mdpi.com
The table below summarizes some of the synthesized derivatives based on the galangin scaffold.
| Parent Compound | Derivative | Synthetic Approach |
| Galangin | Galangin 3-benzyl-5-methylether | Chemical Synthesis (Benzylation) |
| Galangin | Galangin 3-benzyl-5,7-dimethylether | Chemical Synthesis (Benzylation, Methylation) |
| Galangin | Galangin triethyl ether | Chemical Synthesis (Ethylation) |
| Galangin | Galangin tripropyl ether | Chemical Synthesis (Propylation) |
| 3-O-methylgalangin | 3-O-methylgalangin-7-O-β-D-glucopyranoside | Biotransformation (M. hiemalis) |
Rational Design and Synthesis of Modified Flavonoid Scaffolds for Enhanced Bioactivity
The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions and improved properties. mdpi.com For flavonoids like this compound, structural modifications are purposefully designed to enhance interactions with biological targets, improve stability, and increase bioavailability. researchgate.netmdpi.com
A key example of rational design is the modification of the galangin scaffold to modulate its activity on nuclear receptors. The natural flavonoid galangin was found to bind to both the peroxisome proliferator-activated receptor-gamma (PPARγ) and the estrogen receptor-beta (ERβ). researchgate.netnih.govdongguk.edu Since ERβ can inhibit PPARγ functions, a rational design strategy was employed to synthesize derivatives that would selectively enhance PPARγ activity while reducing ERβ binding. researchgate.netnih.gov This led to the synthesis of the aforementioned galangin 3-benzyl-5-methylether derivatives. The most potent of these, galangin 3-benzyl-5,7-dimethylether, was identified as a selective PPARγ partial agonist with a binding affinity (Ki) of 1.7 μM, and it did not bind to ERβ. researchgate.netnih.gov This selective activity resulted in a significant increase in adiponectin production compared to the parent galangin. researchgate.netnih.govdongguk.edu
Another targeted approach involved modifying the galangin structure to achieve selectivity for A3 adenosine receptors. nih.gov Initial screening showed that while galangin itself bound non-selectively to adenosine receptors, its trimethyl ether derivative had enhanced affinity for A3 receptors. nih.gov This finding prompted the synthesis of a series of alkyl ethers. The research demonstrated that increasing the size of the alkyl groups (e.g., triethyl and tripropyl ethers) could enhance potency at human A3 receptors. nih.gov Furthermore, the presence of a free hydroxyl group at the 5-position was found to increase selectivity for these receptors. nih.gov
The principles guiding these modifications often involve:
Introduction of bulky groups: Adding groups like benzyl ethers can create specific interactions with receptor pockets and enhance selectivity. researchgate.net
Alkylation/Etherification: Modifying hydroxyl groups to ethers can alter hydrogen bonding capabilities, improve metabolic stability, and enhance membrane permeability. researchgate.netnih.gov
Glycosylation: The addition of sugar moieties, often through biotransformation, can significantly improve the cytotoxic activity of flavonols. mdpi.com The resulting glycosides, such as 3-O-methylgalangin-7-O-β-D-glucopyranoside, have shown more potent activity against certain cancer cell lines than their parent compounds. mdpi.com
The table below details the design rationale for specific modifications to the galangin scaffold.
| Modification Strategy | Rationale | Target Bioactivity | Resulting Compound Example |
| Benzylation at C3, Methylation at C5/C7 | Increase PPARγ activity and decrease ERβ binding. researchgate.netnih.gov | Adiponectin Synthesis Promotion | Galangin 3-benzyl-5,7-dimethylether |
| Alkylation of hydroxyl groups | Enhance binding affinity and selectivity for A3 adenosine receptors. nih.gov | A3 Adenosine Receptor Antagonism | Galangin triethyl ether |
| Glucosylation at C7 | Improve cytotoxic activity against cancer cell lines. mdpi.com | Anticancer | 3-O-methylgalangin-7-O-β-D-glucopyranoside |
Mechanistic Investigations of Biological Activities
Metabolic Pathway Modulation
Derivatives of Galangin-5-methylether have been shown to influence key metabolic pathways, particularly those regulated by nuclear receptors. The parent compound, galangin (B1674397), was identified as a substance that promotes adiponectin synthesis during the adipogenesis of human bone marrow mesenchymal stem cells. researchgate.netnih.gov However, galangin binds to both the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Estrogen Receptor Beta (ERβ). researchgate.netnih.gov Since ERβ can inhibit the functions of PPARγ, novel derivatives were synthesized to enhance PPARγ activity while diminishing ERβ binding, thereby optimizing the desired metabolic effects. researchgate.netnih.gov
Promotion of Adiponectin Synthesis by Derivatives
The upregulation of adiponectin, an adipocyte-derived cytokine, is a therapeutic strategy for various metabolic diseases. researchgate.netnih.gov Synthetic derivatives of galangin, specifically Galangin 3-benzyl-5-methylether derivatives, have demonstrated a significant capacity to increase adiponectin production. In one study, three such derivatives were shown to boost adiponectin levels by 2.88-fold, 4.47-fold, and 2.76-fold, respectively, when compared to the parent compound, galangin. researchgate.netnih.gov
Table 1: Adiponectin Synthesis Promotion by Galangin 3-benzyl-5-methylether Derivatives
| Compound Derivative | Fold Increase in Adiponectin Production (vs. Galangin) |
| Derivative 1 | 2.88 |
| Derivative 2 | 4.47 |
| Derivative 3 | 2.76 |
This table illustrates the enhanced capacity of synthesized derivatives to promote adiponectin synthesis compared to the natural flavonoid, galangin.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonism by Galangin 3-benzyl-5-methylether Derivatives
PPARγ is a critical ligand-activated transcription factor that plays a central role in adipocyte function and the regulation of inflammatory processes. researchgate.net The development of PPARγ partial agonists is a key area of research, as they may offer therapeutic benefits for metabolic diseases with fewer side effects than full agonists. researchgate.net Docking and pharmacological competition studies have identified Galangin 3-benzyl-5,7-dimethylether, a derivative of this compound, as a PPARγ partial agonist. researchgate.netnih.gov This suggests a mechanism by which these compounds can modulate metabolic functions. researchgate.net
Differential Ligand Binding to Nuclear Receptors (e.g., ERβ, PPARγ)
A key goal in the chemical modification of galangin was to create derivatives with selective binding profiles for nuclear receptors. researchgate.netnih.gov While the original galangin molecule binds to both PPARγ and ERβ, this dual binding is suboptimal because ERβ can counteract the beneficial metabolic functions mediated by PPARγ. researchgate.netnih.gov
Research has successfully produced derivatives that exhibit this desired selectivity. The most potent of these, Galangin 3-benzyl-5,7-dimethylether, was found to bind selectively to PPARγ with a binding affinity (Ki) of 1.7 μM, while showing no binding activity towards ERβ. researchgate.netnih.gov This differential binding confirms the successful engineering of a molecule that preferentially interacts with the target receptor, PPARγ, to elicit its metabolic effects without the interfering activity of ERβ. researchgate.netnih.gov
Table 2: Binding Affinity of Galangin 3-benzyl-5,7-dimethylether to Nuclear Receptors
| Nuclear Receptor | Binding Affinity (Ki) |
| PPARγ | 1.7 μM |
| ERβ | No binding observed |
This table highlights the selective binding of the galangin derivative to PPARγ over ERβ.
Antiplasmodial Efficacy
The search for novel antimalarial compounds is driven by the emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria. mdpi.comnih.gov Natural products, including flavonoids, are a significant source of new lead compounds.
Inhibition of Plasmodium falciparum Strain K1
The K1 strain of Plasmodium falciparum is a multidrug-resistant strain, making it a critical target in the development of new antimalarial drugs. mdpi.comnih.govnih.gov While flavonoids as a class have been evaluated for their antiplasmodial activity against various P. falciparum strains, including K1, specific data on the inhibitory concentration (IC50) of this compound against the K1 strain were not available in the reviewed scientific literature. researchgate.netmdpi.comnih.gov Further research is required to determine the specific efficacy of this compound against this resistant malaria parasite.
Influence of Methylation Patterns on Biological Responses
Methylation, the addition of a methyl group to a molecule, can significantly alter the physicochemical properties of flavonoids like galangin, including their hydrophobicity, metabolic stability, and ability to interact with biological targets. mdpi.comscbt.com These alterations, in turn, have a profound impact on their biological activities.
Research has shown that methylation of the hydroxyl groups on the A-ring of galangin can modulate its antibacterial properties. For instance, galangin itself, with hydroxyl groups at positions 3, 5, and 7, exhibits potent antibacterial activity. However, methylation of the 3-hydroxyl group to form 3-O-methylgalangin leads to a decrease in this activity. Further methylation at the 7-hydroxyl group, resulting in 3,7-O-dimethylgalangin, leads to a complete loss of antibacterial action against certain strains. scispace.com This suggests that the free hydroxyl groups, particularly at the 3 and 7 positions, are crucial for the antibacterial efficacy of galangin.
In the context of metabolic diseases, a series of galangin 3-benzyl-5-methylether derivatives have been synthesized and evaluated for their ability to promote adiponectin production, a key process in regulating glucose levels and fatty acid breakdown. dongguk.edunih.govresearchgate.net Notably, these derivatives demonstrated a significant increase in adiponectin production compared to the parent compound, galangin. nih.gov This highlights the positive influence of the 5-methoxy and 3-benzyloxy substitutions on this particular biological response.
Furthermore, studies on various flavonoid derivatives have indicated that methylation can enhance their metabolic stability. mdpi.com For example, while galangin is extensively metabolized through glucuronidation and sulfation, its methylated derivatives show greater resistance to these metabolic processes, which can lead to improved bioavailability. mdpi.com
Table 1: Influence of Methylation on the Antibacterial Activity of Galangin Derivatives
| Compound | C3 Substitution | C5 Substitution | C7 Substitution | Antibacterial Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|---|
| Galangin | -OH | -OH | -OH | 0.25 - 1 | scispace.com |
| 3-O-methylgalangin | -OCH₃ | -OH | -OH | Decreased activity | scispace.com |
| 3,7-O-dimethylgalangin | -OCH₃ | -OH | -OCH₃ | Inactive | scispace.com |
Correlation of Structural Modifications with Receptor Binding Affinities
The biological effects of galangin and its derivatives are often mediated through their interaction with specific protein receptors. Structural modifications, particularly methylation, can significantly influence their binding affinities to these receptors.
One important target for galangin derivatives is the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of lipid and glucose metabolism. dongguk.edunih.govresearchgate.net Galangin itself binds to both PPARγ and the estrogen receptor β (ERβ). nih.gov However, synthetic derivatives have been designed to enhance selectivity for PPARγ. For instance, galangin 3-benzyl-5,7-dimethylether has been shown to selectively bind to PPARγ with a Ki (inhibition constant) of 1.7 μM, while showing no binding to ERβ. nih.govresearchgate.net This demonstrates that methylation at the 5 and 7 positions, combined with a benzyl (B1604629) group at the 3 position, can confer high affinity and selectivity for PPARγ.
The binding of flavonoids to adenosine (B11128) receptors has also been a subject of study. Galangin exhibits micromolar affinity for A1 and A2A adenosine receptors. nih.gov Interestingly, methylation of the hydroxyl groups of galangin has been found to enhance its affinity for the A3 adenosine receptor subtype. nih.gov Specifically, the trimethyl ether derivative of galangin showed increased affinity for A3 receptors. nih.gov This suggests that increasing the lipophilicity through methylation can be a favorable modification for targeting this particular receptor.
In contrast, the presence of a hydroxyl group at the C5 position appears to be important for the selectivity of flavonols towards human A3 receptors. nih.gov The interplay between hydroxyl and methoxy (B1213986) groups at different positions on the flavonoid core dictates the binding affinity and selectivity for various receptor subtypes. For instance, while methylation generally increases lipophilicity, which can enhance binding to hydrophobic pockets of receptors, the loss of a hydroxyl group can also mean the loss of a critical hydrogen bond donor, which could be detrimental to binding affinity for other receptors. preprints.org
Table 2: Receptor Binding Affinities of Galangin and its Methylated Derivatives
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Galangin | Adenosine A1 Receptor (rat) | 1 µM | nih.gov |
| Galangin | Adenosine A2A Receptor (rat) | 1 µM | nih.gov |
| Galangin | Adenosine A3 Receptor (human) | 3 µM | nih.gov |
| Galangin trimethyl ether | Adenosine A3 Receptor (human) | Enhanced affinity | nih.gov |
| Galangin 3-benzyl-5,7-dimethylether | PPARγ | 1.7 µM | nih.govresearchgate.net |
| Galangin | Monoamine Oxidase-A (human) | 0.13 µM | researchgate.net |
| Galangin | Monoamine Oxidase-B (human) | 3.65 µM | researchgate.net |
Table of Compounds
The following table lists the chemical compounds mentioned throughout this article.
Advanced Research Methodologies and Models
In vitro Biological Assays for Mechanistic Elucidation (e.g., Adipogenesis in Human Bone Marrow Mesenchymal Stem Cells)
In vitro biological assays are fundamental tools for elucidating the specific cellular and molecular mechanisms of a compound. The use of primary human cells, such as bone marrow-derived mesenchymal stem cells (hBMSCs), provides a clinically relevant model for studying processes like adipogenesis (the formation of fat cells). nih.gov These stem cells are multipotent, capable of differentiating into various cell types including osteoblasts (bone cells) and adipocytes (fat cells). nih.gov The balance between these two differentiation pathways is critical in bone health, and its modulation by external compounds is a key area of research. umn.edu
Research into the parent compound, galangin (B1674397), revealed that it could promote the synthesis of adiponectin during the adipogenesis of hBMSCs. researchgate.netnih.gov Adiponectin is a crucial hormone secreted by fat cells that plays a significant role in regulating glucose levels and fatty acid breakdown. Upregulating its production is considered a promising strategy for addressing metabolic diseases. researchgate.netnih.gov
Building on this finding, studies were designed to synthesize and test novel galangin derivatives, including those with a 5-methylether group, to enhance this adiponectin-promoting activity. researchgate.netnih.gov The primary assay involves inducing adipogenesis in cultured hBMSCs in the presence of the test compounds. The key endpoint measured is the level of secreted adiponectin. This allows for a quantitative assessment of the compound's effect. Research on galangin 3-benzyl-5-methylether derivatives demonstrated a significant increase in adiponectin production compared to the parent compound, galangin. researchgate.netnih.gov
Table 1: Effect of Galangin Derivatives on Adiponectin Production in hBMSCs
| Compound | Fold-Increase in Adiponectin Production (vs. Galangin) |
|---|---|
| Galangin 3-benzyl-5-methylether derivative 1 | 2.88 |
| Galangin 3-benzyl-5-methylether derivative 2 (most potent) | 4.47 |
This table presents data on the enhanced adiponectin-promoting activity of synthesized galangin derivatives during adipogenesis in human bone marrow mesenchymal stem cells. Data sourced from researchgate.netnih.gov.
Computational Chemistry and Molecular Docking Studies in Target Identification
Computational chemistry and molecular docking are powerful in silico methods used to predict and analyze the interaction between a small molecule (a ligand, such as Galangin-5-methylether) and a biological macromolecule (a receptor, typically a protein). nih.govresearchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. researchgate.net The process involves creating 3D models of both the ligand and the target protein's binding site and then using algorithms to calculate the most likely binding conformation and the associated binding energy. researchgate.net
In the investigation of galangin and its derivatives, target identification studies were crucial. Initial research identified that the parent compound, galangin, could bind to both Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Estrogen Receptor beta (ERβ). researchgate.netnih.gov PPARγ is a master regulator of adipogenesis, making it a key target for metabolic diseases. However, its functions can be inhibited by ERβ, creating a need for more selective compounds. researchgate.netnih.gov
The goal of synthesizing derivatives, such as those incorporating the 5-methylether group, was to increase selectivity and activity towards PPARγ while reducing binding to ERβ. researchgate.netnih.gov Molecular docking models were employed to simulate how these compounds fit into the ligand-binding pocket of PPARs. These simulations indicated that the chromenone structure, characteristic of these flavonoids, preferentially interacted with the hydrophobic regions of the PPARγ binding site. researchgate.net
Through a combination of these computational predictions and subsequent pharmacological assays, a potent derivative, galangin 3-benzyl-5,7-dimethylether, was identified as a selective PPARγ partial agonist. researchgate.netnih.gov This compound was found to bind effectively to PPARγ with a high affinity while not binding to ERβ, confirming the success of the targeted chemical modification. researchgate.netnih.gov
Table 2: Target Binding Profile of a Potent Galangin Derivative
| Compound | Target | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| Galangin 3-benzyl-5,7-dimethylether | PPARγ | 1.7 μM | Partial Agonist |
This table summarizes the selective binding and activity of a lead galangin derivative as determined through pharmacological and computational studies. Data sourced from researchgate.netnih.gov.
Research Gaps and Prospective Directions
Comprehensive Elucidation of Metabolic Pathways Specific to Galangin-5-methylether
A significant gap exists in the understanding of how this compound is metabolized in biological systems. To date, no studies have specifically detailed the metabolic fate of this compound following administration. While research on its parent compound, galangin (B1674397), has identified several metabolic pathways, including hydroxylation, glycosylation, and sulfation, it is unknown if or how this compound undergoes similar biotransformation. Future research should prioritize pharmacokinetic studies to identify its metabolites and clearance pathways. Such investigations would be foundational to understanding its bioavailability and potential systemic effects.
Expanded Exploration of Biological Activities and their Intricate Molecular Mechanisms
This compound has been identified as a component in natural products like propolis, which is known for its diverse biological activities. nih.govmdpi.comwits.ac.zanih.govoup.comsemanticscholar.org Predictive models based on its chemical structure have suggested potential biological functions. epa.gov However, dedicated experimental validation of these activities and the elucidation of their underlying molecular mechanisms are largely unexplored.
Predicted Biological Activities of this compound
| Predicted Activity | Probability/Evidence |
|---|---|
| Antioxidant | High probability based on QSAR models. epa.govuminho.pt |
| Antimicrobial | Predicted activity. epa.gov Identified in propolis with known antimicrobial properties. wits.ac.za |
| Skin Conditioning | Predicted activity. epa.gov |
| Skin Protectant | Predicted activity. epa.gov |
While these predictions and associations are promising, there is a clear need for expanded research. Future studies should aim to:
Experimentally validate the predicted antioxidant and antimicrobial properties in various assays.
Investigate other potential biological activities, such as anticancer, neuroprotective, or immunomodulatory effects.
Delve into the intricate molecular mechanisms, for instance, by examining its effects on specific signaling pathways, enzyme activities, and gene expression related to any confirmed biological activities.
Development of Advanced Synthetic Methodologies for Novel Analogues
The synthesis of flavonoid derivatives is a key strategy for enhancing their bioavailability and therapeutic efficacy. While there is research on the synthesis of various galangin derivatives, there is a noticeable lack of studies focusing on the development of advanced synthetic methodologies for novel analogues starting from or targeting modifications on this compound. mdpi.comnih.govresearchgate.netnih.govrsc.org Prospective research in this area could lead to the creation of a library of novel compounds with potentially improved pharmacological profiles.
Investigation of Enhanced Cellular Uptake and Targeted Delivery Systems for Mechanistic Research
The cellular uptake of flavonoids is a critical determinant of their bioactivity. nih.govresearchgate.netnih.govcambridge.org Methylation, as in the case of this compound, can influence a flavonoid's hydrophobicity and, consequently, its ability to cross cell membranes. researchgate.net However, there is currently no published research specifically investigating the cellular uptake mechanisms of this compound.
Furthermore, the development of targeted delivery systems, such as nanoparticle-based carriers, has been a successful strategy for improving the efficacy of other flavonoids. mnba-journal.com Research into such systems for this compound is a significant unmet need. Future directions should include:
Studies to determine the passive diffusion and transporter-mediated uptake of this compound in various cell types.
The design and evaluation of nanoparticle or liposomal formulations to enhance its solubility, stability, and cellular delivery for more robust mechanistic studies.
Application of Systems Biology and Network Pharmacology to Uncover Broader Biological Networks
Systems biology and network pharmacology are powerful tools for understanding the complex interactions of compounds within biological systems. nih.govnih.govresearchgate.netfrontiersin.orgspringermedizin.de this compound has been mentioned as one of numerous compounds in a network pharmacology analysis of a complex herbal formulation. However, a dedicated systems-level investigation into the specific biological networks modulated by this compound is yet to be undertaken.
Prospective research should employ these computational approaches to:
Predict potential protein targets and signaling pathways for this compound.
Construct interaction networks to visualize and analyze its potential polypharmacological effects.
Guide future experimental research by generating testable hypotheses about its mechanisms of action on a systemic level.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Galangin-5-methylether?
- Methodological Answer : Synthesis typically involves methylation of galangin using dimethyl sulfate or methyl iodide under alkaline conditions. Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm the position of the methyl group (e.g., singlet at δ 3.8–4.0 ppm for methoxy protons) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is standard for biological studies) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z 314 [M+H]⁺ for this compound) .
Q. What in vitro biological activities have been demonstrated for this compound?
- Methodological Answer : Studies highlight its antimutagenic and antioxidant properties. For example:
- Antimutagenicity Assay : At 20 µmol/L, it reduced ofloxacin-induced mutagenicity in Euglena gracilis by 60–80%, measured via chlorophyll retention .
- Comparative Efficacy : Demonstrated stronger activity than parent compound galangin in some models due to enhanced lipophilicity from methylation .
Q. How should researchers ensure reproducibility in bioactivity assays for this compound?
- Methodological Answer :
- Use standardized protocols (e.g., OECD guidelines for genotoxicity testing).
- Include positive controls (e.g., quercetin for antioxidant assays) and validate results across multiple cell lines or model organisms .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be resolved?
- Methodological Answer : Contradictions often arise from variability in experimental conditions. Strategies include:
- Dose-Response Analysis : Test a broader concentration range (e.g., 1–100 µmol/L) to identify optimal efficacy windows .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways and compare results with structural analogs (e.g., galangin-7-methylether) .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan or R to assess heterogeneity .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict interactions with enzymes like cytochrome P450 or DNA topoisomerases .
- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., Nrf2 for antioxidant responses) in cell lines .
- Kinetic Studies : Measure enzyme inhibition constants (Ki) using fluorometric assays .
Q. How can researchers optimize the bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Formulation Strategies : Use nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance solubility .
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to quantify absorption and half-life .
Guidelines for Literature Review and Data Validation
- Resource Selection : Prioritize peer-reviewed journals indexed in Web of Science or PubMed. Avoid non-academic sources like .
- Critical Appraisal : Use tools like AMSTAR-2 for systematic reviews or CONSORT for experimental studies to evaluate methodological rigor .
- Ethical Compliance : Adhere to safety protocols (e.g., PPE for handling derivatives) and cite Material Safety Data Sheets (MSDS) for lab use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
